Lipophilicity Contrast: LogP 4.72 vs. Benzyl-Phenyl Thiourea
The target compound's predicted ACD/LogP of 4.72 substantially exceeds that of N-benzyl-N′-phenylthiourea (BPTU, LogP ≈ 2.64 ), representing a ΔLogP of approximately +2.1 units. This corresponds to a roughly 120-fold increase in theoretical octanol-water partition coefficient. The 4-n-butyl substituent extends the freely rotatable bond count from 3 (BPTU) to 8, while maintaining zero Rule-of-5 violations and a moderate polar surface area of 56 Ų . The predicted ACD/LogD (pH 7.4) of 4.36 and bioconcentration factor (BCF) of 1212 further distinguish this compound from lower-logP benzyl-thiourea analogs, potentially translating to enhanced membrane permeability and altered tissue-distribution kinetics.
| Evidence Dimension | Predicted lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 4.72; ACD/LogD (pH 7.4) = 4.36; ACD/BCF (pH 7.4) = 1212; Rotatable bonds = 8; Rule-of-5 violations = 0; PSA = 56 Ų |
| Comparator Or Baseline | N-Benzyl-N′-phenylthiourea (BPTU): LogP ≈ 2.64 (Hit2Lead); Rotatable bonds = 3. 1,3-Diphenyl-2-thiourea (DPTU): LogP ≈ 2.34–3.64 (multiple sources). |
| Quantified Difference | ΔLogP ≈ +2.1 vs. BPTU (~120× higher predicted partition coefficient); ΔRotatable bonds = +5 vs. BPTU. |
| Conditions | Predicted data: ACD/Labs Percepta Platform v14.00 (ChemSpider) for target compound; Hit2Lead database for BPTU; chemicalbook/chem960 for DPTU. |
Why This Matters
Lipophilicity differences of this magnitude directly impact membrane permeability, non-specific protein binding, and in vivo distribution—making the target compound a functionally distinct chemical probe rather than a simple structural analog.
